molecular formula C7H17NOS B13297205 2-Methoxy-5-(methylsulfanyl)pentan-1-amine

2-Methoxy-5-(methylsulfanyl)pentan-1-amine

Cat. No.: B13297205
M. Wt: 163.28 g/mol
InChI Key: JCHICQQWUOAYMN-UHFFFAOYSA-N
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Description

2-Methoxy-5-(methylsulfanyl)pentan-1-amine is a chemical compound with the molecular formula C7H17NOS It is a primary amine with a methoxy group and a methylsulfanyl group attached to a pentane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(methylsulfanyl)pentan-1-amine typically involves the alkylation of a primary amine with a suitable alkylating agent. One common method is the reaction of 2-methoxypentane with methylsulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the final product is typically achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(methylsulfanyl)pentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the methoxy group, yielding a simpler amine derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Simplified amine derivatives.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-5-(methylsulfanyl)pentan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(methylsulfanyl)pentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methylsulfanyl groups may play a role in modulating the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-5-(phenylamino)methyl)phenol: Similar structure with a phenylamino group instead of a methylsulfanyl group.

    4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a methoxyphenyl group and a dimethylaniline moiety.

Uniqueness

2-Methoxy-5-(methylsulfanyl)pentan-1-amine is unique due to the presence of both methoxy and methylsulfanyl groups, which confer distinct chemical and physical properties. These functional groups can influence the compound’s reactivity, solubility, and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C7H17NOS

Molecular Weight

163.28 g/mol

IUPAC Name

2-methoxy-5-methylsulfanylpentan-1-amine

InChI

InChI=1S/C7H17NOS/c1-9-7(6-8)4-3-5-10-2/h7H,3-6,8H2,1-2H3

InChI Key

JCHICQQWUOAYMN-UHFFFAOYSA-N

Canonical SMILES

COC(CCCSC)CN

Origin of Product

United States

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